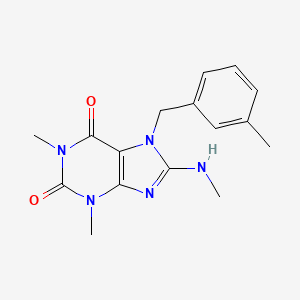
1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as theophylline, is a naturally occurring compound found in tea leaves, cocoa beans, and coffee beans. It is a xanthine derivative and is commonly used in medicine to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been extensively studied for its pharmacological properties, mechanism of action, and physiological effects.
科学的研究の応用
Receptor Affinity and Psychotropic Activity
A study by Chłoń-Rzepa et al. (2013) explored the design of new derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, focusing on their potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) with possible psychotropic activity. The research highlighted the synthesis of compounds exhibiting significant antidepressant-like and anxiolytic-like activities, suggesting their application in the development of new therapeutic agents for mental health disorders (Chłoń-Rzepa et al., 2013).
Crystal Structure Analysis
Karczmarzyk et al. (1995) performed an analysis on the crystal structure of a related compound, revealing insights into the geometric configuration of the purine system and its substituents. This research contributes to a deeper understanding of the molecular structure and potential reactivity of similar purine derivatives, which is essential for their application in drug design and development (Karczmarzyk et al., 1995).
Synthesis and Cytotoxic Activity
Research by Deady et al. (2003) on the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, starting from a pyranoquinoline dione precursor, has shown potent cytotoxic activities against various cancer cell lines. Although the core structure differs, this study exemplifies the potential of structurally related purine diones in the development of anticancer agents (Deady et al., 2003).
Methylxanthines Interactions and Biological Activity
Latosińska et al. (2014) investigated the interactions of methylxanthines, including theophylline, a closely related compound to the one of interest, in their solid state through NMR-NQR double resonance. This study provides valuable information on the electronic environment and intermolecular interactions of purine derivatives, which could be crucial for understanding their biological activity and pharmaceutical applications (Latosińska et al., 2014).
Synthesis of Derivatives for Biological Applications
Gobouri (2020) reported on the synthesis of new derivatives incorporating purineselenyl and thiadiazolyl groups, demonstrating the versatility of purine-2,6-dione derivatives in yielding compounds with potential biological activities. This research showcases the broad applicability of purine dione derivatives in medicinal chemistry and drug development (Gobouri, 2020).
特性
IUPAC Name |
1,3-dimethyl-8-(methylamino)-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-10-6-5-7-11(8-10)9-21-12-13(18-15(21)17-2)19(3)16(23)20(4)14(12)22/h5-8H,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMRCLCHLUQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-(methylamino)-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2704877.png)
![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2704878.png)
![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2704882.png)
![2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2704883.png)
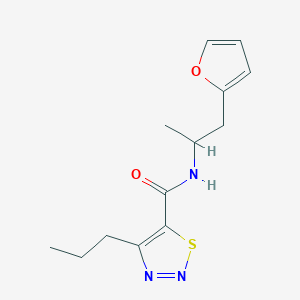
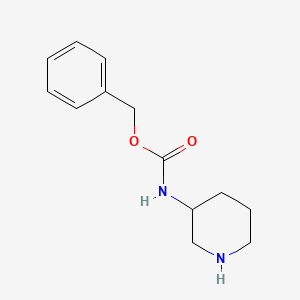
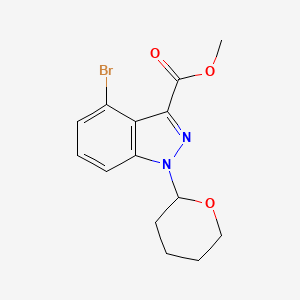
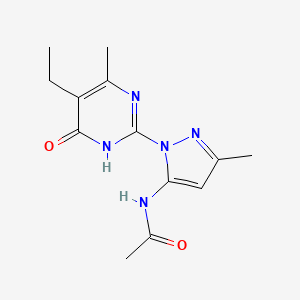
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2704890.png)

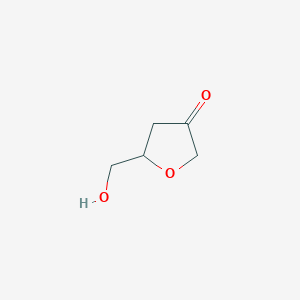
![2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2704894.png)
![N-(3-chlorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2704897.png)
methanone](/img/structure/B2704899.png)